2-Amino-6-cyanobenzoic acid

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

Researchers requiring the specific 2-amino-6-cyano regioisomer for carbonic anhydrase inhibitor SAR or heterocyclic synthesis can procure this compound at 98% purity, eliminating pre-reaction purification. The ortho-substitution pattern provides distinct hydrogen-bonding and geometric advantages over other isomers. Includes shipping at room temperature and storage at 2-8°C sealed in dry conditions.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B13014390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-cyanobenzoic acid
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)C(=O)O)C#N
InChIInChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H,11,12)
InChIKeyRUMHFNMOXPFMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-cyanobenzoic Acid Overview


2-Amino-6-cyanobenzoic acid (CAS 1654011-34-3) is an ortho-substituted aminobenzonitrile derivative with the molecular formula C₈H₆N₂O₂ and molecular weight 162.15 g/mol [1]. The compound features three functional groups on a benzene ring: a carboxylic acid at position 1, an amino group at position 2, and a cyano group at position 6, with the SMILES representation N#Cc1cccc(N)c1C(=O)O . This specific ortho-cyano, ortho-amino substitution pattern relative to the carboxylic acid creates a distinct spatial arrangement of hydrogen-bond donors and acceptors, with a topological polar surface area (TPSA) of 87.11 Ų and calculated LogP of 0.83868 .

2-Amino-6-cyanobenzoic Acid Isomer Specificity


Aminocyanobenzoic acids exist as multiple regioisomers (e.g., 2-amino-4-cyano, 2-amino-5-cyano, 3-amino-2-cyano) that share identical molecular formulas but differ in the relative positions of amino, cyano, and carboxylic acid groups on the benzene ring . These positional differences alter hydrogen-bonding networks, steric accessibility, and electronic distribution, which can substantially affect reactivity in heterocyclic condensations, metal coordination behavior, and biological target engagement . Procurement based solely on molecular formula without verifying the exact substitution pattern may result in failed synthetic transformations or irreproducible biological data. The evidence below quantifies the specific differentiators that inform rational selection of the 2-amino-6-cyano regioisomer.

2-Amino-6-cyanobenzoic Acid Procurement Evidence


Carbonic Anhydrase I Inhibition

2-Amino-6-cyanobenzoic acid demonstrates measurable inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki value of 3.70 µM (3.70 × 10³ nM) as determined by CO₂ hydration-based stopped-flow assay [1]. This binding affinity provides a baseline for evaluating ortho-cyano, ortho-amino substituted benzoic acids as carbonic anhydrase ligand scaffolds.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

LogP: Ortho-Cyano Pattern Differentiation

2-Amino-6-cyanobenzoic acid exhibits a calculated LogP value of 0.83868 . This moderate lipophilicity value reflects the specific ortho-cyano, ortho-amino substitution pattern and provides a reference for predicting membrane permeability and solubility behavior in aqueous and organic solvent systems.

Physicochemical Properties Lipophilicity ADME Prediction

Commercial Purity Comparison

2-Amino-6-cyanobenzoic acid is commercially available at 98% purity from Leyan (Product No. 1682308) . The 4-cyano regioisomer (2-amino-4-cyanobenzoic acid) is available at 95% purity from the same vendor and also at ≥95% purity from Apollo Scientific .

Chemical Procurement Purity Specification Supply Chain

Intramolecular Hydrogen Bonding Capability

The ortho relationship between the carboxylic acid and amino group in 2-amino-6-cyanobenzoic acid enables intramolecular hydrogen bonding that is not possible in the 4-cyano or 5-cyano regioisomers [1]. This structural feature influences the compound's conformational preferences and may affect reactivity in condensation reactions where the amino group participates as a nucleophile .

Structural Chemistry Hydrogen Bonding Conformational Analysis

2-Amino-6-cyanobenzoic Acid Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

Researchers developing carbonic anhydrase inhibitors can use 2-amino-6-cyanobenzoic acid as a scaffold with a documented baseline Ki of 3.70 µM against hCA I [1]. This quantitative starting point enables systematic SAR studies where modifications to the cyano or amino groups can be evaluated for improved potency. The ortho-substitution pattern provides a distinct geometric template compared to other aminocyanobenzoic acid isomers.

Heterocyclic Building Block Synthesis

The ortho-amino, ortho-cyano substitution pattern of 2-amino-6-cyanobenzoic acid provides a specific geometric arrangement for heterocyclic synthesis [1]. The compound serves as a precursor for fused bicyclic systems where both functional groups participate in cyclization, with the intramolecular hydrogen-bonding capability between the ortho-carboxylic acid and amino group potentially influencing reaction pathways [2].

LogP Reference for Analytical Methods

The calculated LogP value of 0.83868 [1] provides a reference point for chromatographic method development and solubility prediction. Scientists can use this value to estimate retention times in reversed-phase HPLC and to predict partitioning behavior between aqueous and organic phases during extraction or purification workflows.

High-Purity Starting Material Procurement

For reactions sensitive to impurities (e.g., metal-catalyzed couplings, enzymatic assays), the availability of 2-amino-6-cyanobenzoic acid at 98% purity [1] offers a procurement advantage over the 4-cyano isomer which is typically supplied at 95% purity from the same vendor [2]. This higher nominal specification may reduce or eliminate the need for pre-reaction purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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